2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide
Overview
Description
Scientific Research Applications
Synthetic Methodologies and Chemical Transformations
2-azido-N-methyl-N-(tetrahydrothiophen-3-yl)acetamide, due to its structural features, is potentially applicable in various synthetic methodologies. For instance, the presence of the azido group allows for its use in the synthesis of tetrazoles, a class of compounds with significant relevance in pharmaceutical chemistry. A study by Gutmann et al. (2012) demonstrated the safe generation and synthetic utilization of hydrazoic acid in continuous flow reactors for the synthesis of 5-substituted-1H-tetrazoles and N-(2-azidoethyl)acylamides, highlighting the azido group's reactivity and its potential application in synthesizing compounds related to this compound (Gutmann, Obermayer, Roduit, Roberge, & Kappe, 2012).
Carbohydrate Chemistry
In carbohydrate chemistry, derivatives similar to this compound can be used for the modification of sugar molecules. Hasegawa, Tanahashi, & Kiso (1980) conducted research on the synthesis of 2-acetamido-5-amino-2,5-dideoxy-d-gluco- and -l-ido-pyranose derivatives, showcasing the utility of such structures in the synthesis and functionalization of carbohydrates, which could be relevant for the development of glycomimetics or carbohydrate-based therapeutics (Hasegawa, Tanahashi, & Kiso, 1980).
Polymer and Material Science
The azido group in this compound provides a functional handle for polymerization reactions or the creation of novel materials. Carreon et al. (2014) synthesized a water-soluble cationic polythiophene derivative that binds DNA, indicating potential applications in gene delivery or as part of theranostic systems. This research highlights the potential of using such azido-functionalized compounds in developing new materials with biological applications (Carreon, Santos, Matson, & So, 2014).
Biological Activity and Drug Design
Compounds structurally related to this compound may exhibit biological activities, making them valuable scaffolds in drug design. Dotsenko et al. (2019) explored the synthesis, reactions, and biological activity of substituted N-(thieno[2,3-b]pyridine-3-yl)acetamides, revealing some compounds' strong herbicide antidote properties. This suggests potential for the exploration of this compound derivatives in bioactive compound development (Dotsenko, Buryi, Lukina, Stolyarova, Aksenov, Aksenova, Strelkov, & Dyadyuchenko, 2019).
Properties
IUPAC Name |
2-azido-N-methyl-N-(thiolan-3-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4OS/c1-11(6-2-3-13-5-6)7(12)4-9-10-8/h6H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWGIQZUONWQJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCSC1)C(=O)CN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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